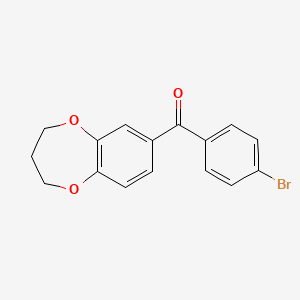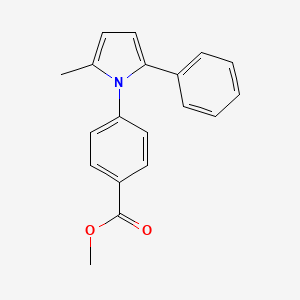
methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate belongs to a class of organic compounds characterized by their complex molecular structures, which include pyrrole rings and benzoate groups. These compounds are of interest in various fields of chemistry and materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including substitution reactions. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar molecules are obtained through a three-step substitution reaction, highlighting the complexity and specificity required in synthesizing such compounds (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category has been studied using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies help confirm the molecular configurations and the presence of specific functional groups. For example, the structure of related compounds was confirmed and further analyzed using density functional theory (DFT), providing insights into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving such compounds often include regioselective Pd(II)-catalyzed alkylation and benzylation, indicating the possibility of functionalizing the benzene core of 2-phenylpyrroles. These reactions demonstrate the versatility and reactivity of the pyrrole group when used as a directing group (Wiest et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and phase behaviors, can be characterized using single crystal X-ray diffraction. The conformational analysis indicates the consistency between molecular structures optimized by DFT and those determined by X-ray diffraction, underscoring the reliability of these analytical methods in studying the physical aspects of these compounds (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity and stability, can be inferred from their molecular electrostatic potential and the configuration of their frontier molecular orbitals. The investigation of physicochemical properties through DFT studies provides valuable insights into the chemical behavior of these compounds under different conditions (Huang et al., 2021).
Direcciones Futuras
Future research could focus on further structural optimization of pyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to fully understand the properties, synthesis, and potential applications of “methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate”.
Propiedades
IUPAC Name |
methyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-8-13-18(15-6-4-3-5-7-15)20(14)17-11-9-16(10-12-17)19(21)22-2/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNZZWXJUUFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(benzyloxy)phenyl]carbonothioyl}morpholine](/img/structure/B5615302.png)
![N-(1,1-dimethylpropyl)-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5615306.png)
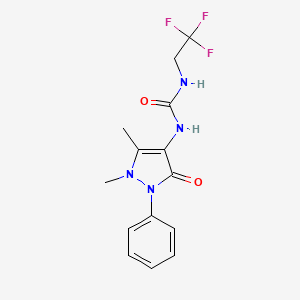
![ethyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5615322.png)
![9-iodo-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5615326.png)

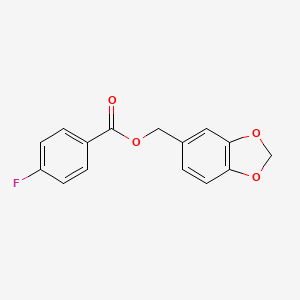
![1-[4-methyl-2-({2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)pyrimidin-5-yl]ethanone](/img/structure/B5615344.png)
![2-[(2-chlorobenzyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5615351.png)
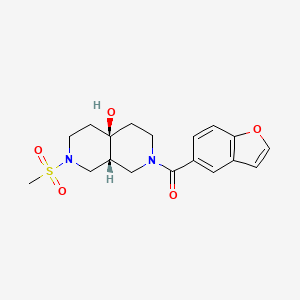
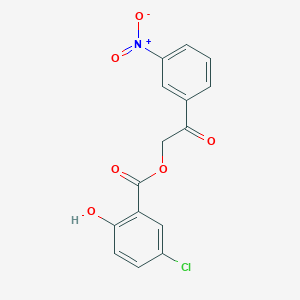

![3-(1-azepanylcarbonyl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5615369.png)
